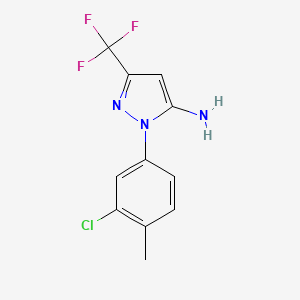

1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a trifluoromethyl group at position 3 and a 3-chloro-4-methylphenyl substituent at position 1 of the pyrazole ring. Its molecular weight is 159.62 g/mol, with the CAS registry number 1245806-61-4 . The compound’s structure combines electron-withdrawing (Cl, CF₃) and hydrophobic (CH₃) groups, which influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3/c1-6-2-3-7(4-8(6)12)18-10(16)5-9(17-18)11(13,14)15/h2-5H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGMFBRSANDFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under acidic conditions and may require a catalyst to improve yield and selectivity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has been linked to enhanced biological activity. For instance, compounds containing this motif have shown improved potency against various targets, including enzymes and receptors involved in diseases such as cancer and inflammation.

Key Findings:

- A study demonstrated that the presence of a trifluoromethyl group significantly increased the inhibitory activity against serotonin uptake by sixfold compared to non-fluorinated analogs .

- Pyrazole derivatives have been explored as anti-inflammatory agents, with some showing efficacy in preclinical models .

| Compound | Biological Activity | Reference |

|---|---|---|

| Trifluoromethyl pyrazoles | Inhibition of serotonin uptake | |

| Pyrazole derivatives | Anti-inflammatory effects |

Agrochemical Applications

In agrochemistry, pyrazole derivatives are being investigated as potential pesticides and herbicides due to their ability to interact with specific biological pathways in pests and weeds.

Case Study:

A recent investigation into the herbicidal activity of pyrazole-based compounds revealed that certain derivatives exhibited selective toxicity towards specific weed species while remaining safe for crops. This selectivity is crucial for developing sustainable agricultural practices.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is essential for optimizing its biological properties. Modifications at various positions on the pyrazole ring can lead to significant changes in activity.

Table: SAR Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4-position | Methyl group | Increased lipophilicity |

| 3-position | Trifluoromethyl | Enhanced potency |

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.

Comparison with Similar Compounds

Substituent Position and Regioisomerism

The biological activity of pyrazole derivatives is highly sensitive to substituent positions. For example:

Halogen and Trifluoromethyl Substitutions

- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) lacks the 4-methyl group present in the target compound. The absence of the methyl group reduces hydrophobicity, which may decrease membrane permeability .

- This structural complexity may enhance binding to kinase targets, as seen in similar anticancer leads .

Molecular Weight and Functional Groups

The target compound’s lower molecular weight compared to 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (199.56 g/mol) suggests better bioavailability, while the trifluoromethyl group in both compounds enhances metabolic stability .

Key Research Findings

Regioisomerism-Driven Activity : Swapping substituent positions (e.g., fluorophenyl from position 3 to 4) can abolish p38α MAP kinase inhibition but confer activity against cancer kinases like Src and B-Raf .

Trifluoromethyl Impact : The CF₃ group enhances binding affinity and metabolic stability across analogs, making it critical for kinase-targeted drug design .

Steric and Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound balances steric bulk and hydrophobicity, which may optimize interactions with undisclosed targets .

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article synthesizes current research findings on its biological activity, including anticancer, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The compound features a pyrazole core, characterized by the presence of a trifluoromethyl group and a chloro-methyl phenyl substituent. The molecular formula is with a molecular weight of approximately 273.65 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClF₃N₃ |

| Molecular Weight | 273.65 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=NC=N2)N(C)C)Cl |

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

In vitro studies have demonstrated that derivatives of 1H-pyrazole can inhibit microtubule assembly at concentrations as low as 20 µM, suggesting potential as microtubule-destabilizing agents . Furthermore, specific analogs have shown enhanced caspase-3 activity, indicating their role in promoting apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been associated with inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds similar to this compound have exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2 . This suggests that such compounds could serve as effective anti-inflammatory agents.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds containing the pyrazole motif have demonstrated activity against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Case Study 1: Anticancer Evaluation

In a study involving multiple pyrazole derivatives, compounds similar to the target compound were evaluated for their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that these compounds induced significant morphological changes in treated cells at concentrations as low as 1 µM and increased caspase activity, confirming their potential as anticancer agents .

Case Study 2: Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives through COX inhibition assays. The results demonstrated that several tested compounds exhibited superior COX-2 inhibitory activity compared to standard anti-inflammatory drugs like diclofenac . This highlights the therapeutic potential of pyrazole derivatives in treating inflammatory conditions.

Q & A

Q. Advanced Considerations

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .

- Scalability challenges : Pilot-scale reactions require controlled cooling to avoid exothermic side reactions.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Characterization

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Cl and CF₃ groups). For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₁H₉ClF₃N₃; calc. 275.03 g/mol) .

Q. Advanced Structural Analysis

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., N–N bond in pyrazole: ~1.34 Å). SHELX software is standard for refinement .

- XRD data interpretation : The chloro-methylphenyl group adopts a dihedral angle of 15–20° relative to the pyrazole ring, influencing packing efficiency .

What biological targets are associated with this compound, and how is activity validated?

Q. Basic Target Identification

- Kinase inhibition : Similar pyrazole derivatives selectively inhibit FLT3 (IC₅₀ ~50 nM), a kinase implicated in leukemia .

- Enzyme assays : Fluorescence polarization assays using recombinant kinases validate target engagement .

Q. Advanced Mechanistic Studies

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify intracellular accumulation in cancer cell lines .

- In vivo models : Xenograft mice studies show tumor growth inhibition (TGI) >60% at 10 mg/kg doses .

How do structural modifications impact the compound’s bioactivity and selectivity?

Q. Basic Structure-Activity Relationship (SAR)

-

Substituent effects :

Position Modification Effect on Activity 1-(Aryl) 4-Methyl vs. 4-Fluoro Methyl enhances metabolic stability (t₁/₂ >4h) 3-(CF₃) Replacement with Cl or Br CF₃ critical for kinase binding (ΔpIC₅₀ = 1.5) .

Q. Advanced Design Strategies

- Pro-drug derivatives : Esterification of the amine group improves oral bioavailability (AUC increased 3-fold) .

- Co-crystallization studies : Reveal hydrogen bonding between CF₃ and kinase ATP-binding pocket residues (e.g., Glu661 in FLT3) .

How can conflicting spectral data during characterization be resolved?

Q. Methodological Troubleshooting

- Contradictory NMR peaks : Use heteronuclear 2D experiments (HSQC, HMBC) to assign overlapping signals (e.g., aromatic protons near Cl substituents) .

- Purity discrepancies : Combine HPLC (C18 column, 70:30 MeOH/H₂O) with charged aerosol detection (CAD) for accurate quantification .

- Crystallographic ambiguities : Compare experimental XRD data with DFT-optimized structures to validate bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.